Molecular Weight Advantage of the gem-Dimethylated Scaffold over the Parent 3-(Bromomethyl)cyclobutanone
The target compound (C₇H₁₁BrO, MW 191.07 g·mol⁻¹, cLogP 1.457) incorporates two additional methyl groups compared with the non-methylated analogue 3-(bromomethyl)cyclobutanone (C₅H₇BrO, MW 163.01 g·mol⁻¹) . This 28.06 mass-unit increase raises the scaffold into a higher molecular-weight fragment space while maintaining a favourable cLogP below 1.5, which is desirable in fragment-based lead discovery. The dimethylated scaffold also directly maps onto the gem-dimethylcyclobutane motif found in multiple terpenoid natural products, an architectural feature that cannot be accessed from the simpler cyclobutanone precursor [1].
| Evidence Dimension | Molecular weight and hydrophobicity (cLogP) of the cyclobutanone scaffold |
|---|---|
| Target Compound Data | MW = 191.07 g·mol⁻¹; cLogP = 1.457 |
| Comparator Or Baseline | 3-(Bromomethyl)cyclobutanone: MW = 163.01 g·mol⁻¹; cLogP not reported |
| Quantified Difference | ΔMW = +28.06 g·mol⁻¹; cLogP comparison not possible (comparator value unavailable) |
| Conditions | Calculated physicochemical properties; Enamine database and ChemSpider records |
Why This Matters
The higher molecular weight expands the accessible chemical space and the gem-dimethyl motif aligns the scaffold with natural-product-like architectures, a decisive factor when selecting building blocks for diversity-oriented synthesis or fragment library design.
- [1] Wang S, Zhong C, Huang Y, et al. Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. Angew. Chem. Int. Ed. 2024, e202400515. View Source
